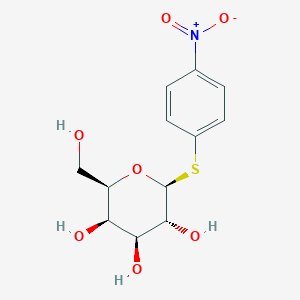

4-Nitrophenyl 1-thio-beta-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitrophenyl 1-thio-beta-D-galactopyranoside is a biochemical reagent commonly used in glycobiology research. This compound is a derivative of galactose, a type of sugar, and is characterized by the presence of a nitrophenyl group and a thio-glycosidic bond. It is often utilized in studies involving carbohydrate chemistry, enzymology, and protein-glycan interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside typically involves the reaction of 4-nitrophenyl thiol with a galactose derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thio-glycosidic bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl 1-thio-beta-D-galactopyranoside undergoes several types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions to form various oxidation products.

Substitution: The compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of an acid or base catalyst.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Various nucleophiles can be used to replace the nitrophenyl group.

Major Products Formed

Hydrolysis: 4-nitrophenol and galactose.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Products vary based on the nucleophile used.

Aplicaciones Científicas De Investigación

Enzyme Substrate in Glycobiology

4-NP-β-D-Gal is primarily utilized as a substrate for thio-β-galactosidase enzymes. When hydrolyzed by these enzymes, it produces a colored product (4-nitrophenol), which can be quantitatively measured. This property makes it an essential tool for:

- Measuring Enzyme Activity : It allows researchers to assess the activity of β-galactosidases, which are crucial in various biological processes such as lactose metabolism and glycoprotein degradation.

- Studying Glycosidase Mechanisms : The compound aids in understanding the catalytic mechanisms of glycosidases by providing insights into substrate specificity and enzyme kinetics.

Applications in Molecular Biology

In molecular biology, 4-NP-β-D-Gal has several applications:

- Gene Cloning and Recombinant DNA Technology : It is used to select bacterial colonies that express β-galactosidase, facilitating the identification of successful clones during plasmid construction.

- Lac Operon Studies : The compound is instrumental in experiments involving the lac operon, allowing researchers to study gene regulation and expression in prokaryotic systems.

Clinical Diagnostics

The compound's ability to serve as a chromogenic substrate has implications in clinical diagnostics:

- Detection of Enzyme Deficiencies : It can be employed to diagnose conditions related to enzyme deficiencies by measuring enzyme activity levels in patient samples.

- Biomarker Development : The quantification of 4-nitrophenol production can aid in developing biomarkers for diseases associated with glycosylation abnormalities.

Research on Antibody-Drug Conjugates (ADCs)

Recent studies have explored the role of 4-NP-β-D-Gal in the development of antibody-drug conjugates:

- Linker Development : The compound can be used to develop linkers that connect antibodies to cytotoxic drugs, enhancing targeted therapy approaches in cancer treatment.

- Evaluation of ADC Efficacy : By measuring the release of active drug components upon cleavage by specific enzymes, researchers can evaluate the efficacy and stability of ADC formulations.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Glycobiology | Substrate for thio-β-galactosidase | Measures enzyme activity |

| Molecular Biology | Gene cloning, lac operon studies | Facilitates identification of recombinant clones |

| Clinical Diagnostics | Detection of enzyme deficiencies | Aids in disease diagnosis |

| Antibody-Drug Conjugates | Development of drug linkers | Enhances targeted cancer therapies |

Case Studies

- Enzymatic Activity Measurement : A study published in Biochemical Journal demonstrated how researchers utilized 4-NP-β-D-Gal to quantify β-galactosidase activity in various bacterial strains, providing insights into enzyme kinetics and substrate affinity .

- Gene Cloning Applications : In a research article from Molecular Genetics, scientists illustrated the use of 4-NP-β-D-Gal for selecting recombinant E. coli strains during plasmid transformation experiments, highlighting its effectiveness in molecular cloning techniques .

- Clinical Diagnostics Research : A clinical study reported in Clinical Chemistry explored the use of 4-NP-β-D-Gal for diagnosing lactose intolerance by measuring β-galactosidase activity in patient samples, demonstrating its potential as a diagnostic tool .

Mecanismo De Acción

The primary mechanism of action of 4-Nitrophenyl 1-thio-beta-D-galactopyranoside involves its role as a substrate for beta-galactosidases. These enzymes catalyze the hydrolysis of the thio-glycosidic bond, releasing 4-nitrophenol and galactose. The released 4-nitrophenol can be quantitatively measured, providing insights into enzyme activity and kinetics .

Comparación Con Compuestos Similares

Similar Compounds

2-Nitrophenyl beta-D-thiogalactopyranoside: Similar in structure but with the nitrophenyl group at a different position.

4-Nitrophenyl beta-D-galactopyranoside: Lacks the thio-glycosidic bond, making it less stable under certain conditions.

Uniqueness

4-Nitrophenyl 1-thio-beta-D-galactopyranoside is unique due to its thio-glycosidic bond, which provides enhanced stability and specificity in enzymatic assays. This makes it a preferred substrate in various biochemical and diagnostic applications .

Actividad Biológica

4-Nitrophenyl 1-thio-beta-D-galactopyranoside (NPThGal) is a synthetic compound widely utilized in biochemical research, particularly in studies involving glycosidases and carbohydrate chemistry. This compound is characterized by its thio-glycosidic bond, which enhances its stability and specificity as a substrate for various enzymes, particularly β-D-galactosidases. This article delves into the biological activity of NPThGal, focusing on its mechanism of action, applications, and relevant research findings.

Molecular Structure

The molecular formula of this compound is C12H15NO8S. Its structure consists of a nitrophenyl group attached to a thio-glycosidic bond with galactose, which contributes to its unique biochemical properties.

Physical Properties

- Molecular Weight : 303.32 g/mol

- Solubility : Soluble in dimethyl sulfoxide (DMSO), methanol, and water.

- Stability : Stable under acidic conditions but susceptible to hydrolysis in alkaline environments.

Enzymatic Interaction

NPThGal primarily acts as a substrate for β-D-galactosidase enzymes, which catalyze its hydrolysis. The reaction results in the release of galactose and a yellow chromogenic compound (4-nitrophenol), which can be quantitatively measured to assess enzyme activity.

Reaction Pathway

The hydrolysis of NPThGal by β-D-galactosidase is part of the lactose metabolism pathway. The reaction can be summarized as follows:

This reaction is crucial for studying enzyme kinetics and understanding the specificity of various β-galactosidases.

Glycobiology

NPThGal is extensively used in glycobiology to investigate carbohydrate-protein interactions. Its ability to mimic natural substrates allows researchers to explore the dynamics of glycan structures and their biological implications.

Diagnostic Assays

In medical diagnostics, NPThGal serves as a substrate for detecting β-galactosidase activity in biological samples. This application is particularly relevant for identifying certain bacterial infections and assessing enzyme deficiencies.

Enzyme Inhibition Studies

Research has demonstrated that NPThGal can be used to study the inhibition mechanisms of various β-galactosidases. For instance, studies involving Aspergillus oryzae β-galactosidase have shown that NPThGal can be hydrolyzed to yield inhibitory products that affect enzyme activity .

Study on Enzyme Specificity

A study investigated the interaction of NPThGal with different β-galactosidases from various sources, including Escherichia coli and Aspergillus oryzae. The results indicated that while both enzymes could hydrolyze NPThGal, their efficiency varied significantly, highlighting the importance of substrate specificity in enzymatic reactions .

High-Throughput Screening Applications

Recent advancements have proposed the use of NPThGal in high-throughput screening assays for novel β-galactosidase inhibitors. Such inhibitors hold potential therapeutic applications against diseases linked to aberrant glycosylation processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Stability | Applications |

|---|---|---|---|

| This compound | Thio-glycosidic bond | High under acidic conditions | Glycobiology, diagnostics |

| 2-Nitrophenyl beta-D-thiogalactopyranoside | Different nitrophenyl position | Moderate | Enzymatic assays |

| 4-Nitrophenyl beta-D-galactopyranoside | Lacks thio-glycosidic bond | Low under alkaline conditions | Less stable substrate |

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFOBQXJWRLXMD-IIRVCBMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.